Technical Monograph: 8-Chloronaphthalene-1-sulfonic Acid Dihydrate (CAS 1171630-97-9)
Technical Monograph: 8-Chloronaphthalene-1-sulfonic Acid Dihydrate (CAS 1171630-97-9)
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes confirmed chemical data, industrial synthesis routes, and high-value applications, specifically focusing on the role of 8-Chloronaphthalene-1-sulfonic acid dihydrate as a precursor for fluorescent biological probes.[1][2]
Executive Summary
8-Chloronaphthalene-1-sulfonic acid dihydrate (CAS 1171630-97-9) is a specialized naphthalene derivative characterized by its 1,8-substitution pattern (the "peri" position). Unlike the more common 1,4-isomers used in therapeutics (e.g., Lesinurad intermediates), this compound serves as a critical electrophilic scaffold for the synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives.[1][2] These "ANS probes" are indispensable tools in structural biology for mapping hydrophobic pockets in proteins.[1][2] This guide details the compound's synthesis via the Sandmeyer route, its application in Ullmann coupling for fluorophore generation, and validated quality control protocols.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound exists as a dihydrate, a stable crystalline form that mitigates the hygroscopicity often associated with anhydrous sulfonic acids.[1][2]
Core Data Table[1][2]
| Parameter | Specification |
| CAS Number | 1171630-97-9 (Dihydrate) / 145-74-4 (Anhydrous) |
| IUPAC Name | 8-Chloronaphthalene-1-sulfonic acid dihydrate |
| Molecular Formula | C₁₀H₇ClO₃S · 2H₂O |
| Molecular Weight | 278.71 g/mol (Dihydrate) / 242.68 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |
| Acidity (pKa) | < 1.0 (Strong acid due to -SO₃H group) |
| Melting Point | 145–147 °C (Decomposition) |
Structural Significance
The 1,8-positioning creates significant steric strain and electronic interaction between the chloro and sulfonic acid groups.[1][2] This "peri-effect" makes the 8-chloro substituent susceptible to nucleophilic aromatic substitution (
Synthesis & Production Engineering
The industrial preparation of 8-Chloronaphthalene-1-sulfonic acid strictly follows the "Peri Acid" Route . Direct chlorination of naphthalene-1-sulfonic acid is avoided due to poor regioselectivity (yielding mostly 1,4- and 1,5-isomers).[2]
Validated Synthetic Pathway (The Sandmeyer Route)
The synthesis starts with Peri Acid (1-aminonaphthalene-8-sulfonic acid), a commodity dye intermediate.[2] The amino group is converted to a chloride via a diazonium intermediate.[1][2]
Protocol Steps:
-
Diazotization: Peri Acid is dissolved in dilute alkali, then reprecipitated with acid to form a fine suspension.[1][2] Sodium nitrite (
) is added at 0–5°C in the presence of excess HCl to generate the diazonium salt.[2]-
Critical Control: Temperature must be kept <5°C to prevent hydrolysis to the naphthol (1-hydroxy-8-sulfonic acid).
-
-
Sandmeyer Reaction: The diazonium slurry is slowly added to a solution of Copper(I) Chloride (
) in HCl.[2] -
Isolation: The product precipitates upon cooling or "salting out" with NaCl.[1] It is recrystallized from water to obtain the dihydrate.[1]
Process Flow Diagram (DOT)
Figure 1: Regioselective Synthesis via Sandmeyer Reaction of Peri Acid.
Applications in Bioanalytical Chemistry[1][2]
While often miscategorized in general databases, the primary high-value application of this compound is not as a therapeutic drug itself, but as the key building block for solvatochromic fluorescent probes .[1][2]
Synthesis of ANS Probes (Ullmann Coupling)
Researchers use 8-Chloronaphthalene-1-sulfonic acid to synthesize ANS (8-Anilinonaphthalene-1-sulfonic acid) and its derivatives. These molecules are non-fluorescent in water but highly fluorescent in hydrophobic environments (e.g., protein binding pockets).[1][2]
Experimental Protocol (Microwave-Assisted Ullmann):
-
Reagents: 8-Chloronaphthalene-1-sulfonic acid (1.0 eq), Aniline derivative (1.1 eq), Cu powder (10 mol%), Phosphate buffer (pH 6-7).
-
Conditions: Microwave irradiation at 100°C for 1 hour.
-
Mechanism: The Cu(0) catalyst facilitates the displacement of the 8-chloro group by the aniline amine.[2] The sulfonate group acts as a built-in ligand and solubility enhancer.
-
Outcome: High yields (60-75%) of ANS derivatives compared to traditional thermal heating.[2]
Application Logic Diagram
Figure 2: Transformation into Fluorescent Biological Probes.
Quality Control & Analytical Methods
To ensure the integrity of biological experiments, the purity of the precursor must be verified.[1][2] The 1,8-substitution pattern presents unique spectroscopic signatures.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 280 nm (Naphthalene absorption).[2]
-
Retention Time: The sulfonic acid is highly polar and will elute early; the 8-chloro substituent increases retention slightly compared to the non-chlorinated analog.
NMR Interpretation ( or )
The 1,8-disubstitution breaks the symmetry of the naphthalene ring, resulting in a distinct pattern:
-
Low Field Signals (8.0 - 8.3 ppm): Protons at positions 2 and 7 are deshielded by the adjacent sulfonic acid and chlorine groups.
-
Coupling: Expect characteristic splitting (dd or d) for the protons adjacent to the substituents.[2]
-
Impurity Check: Look for signals corresponding to Peri Acid (starting material) or 1-Hydroxy-8-sulfonic acid (hydrolysis byproduct).
Safety & Handling (HSE)
Signal Word: DANGER GHS Classification: Skin Corrosion/Irritation (Category 1B).[2]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[2]
-
Handling: The sulfonic acid moiety makes this compound a strong acid.[1][2] It must be handled in a fume hood with acid-resistant gloves (Nitrile/Neoprene) and eye protection.
-
Storage: Store at room temperature, sealed tight. Hygroscopic—protect from moisture to maintain stoichiometry (dihydrate).[2]
References
-
Synthesis of ANS Derivatives: Wang, N., et al. (2019).[1][2] "Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction." ACS Omega.[1] [1][2]
-
Sandmeyer Chlorosulfonylation: Pincekova, L., et al. (2024).[1][2][3] "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO." Organic Letters. [1][2]
-
Chemical Identity: Sigma-Aldrich Product Specification, "8-Chloronaphthalene-1-sulfonic acid." [1][2]
-
General Naphthalene Chemistry: Donaldson, N. (1958).[1][2] The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.[1] (Foundational text on Peri Acid chemistry).
-
Safety Data: Thermo Fisher Scientific SDS, "8-Chloronaphthalene-1-sulfonic acid dihydrate."
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
